molecular formula C11H17N3O B11801922 (5-Methyl-6-morpholinopyridin-3-yl)methanamine

(5-Methyl-6-morpholinopyridin-3-yl)methanamine

Cat. No.: B11801922
M. Wt: 207.27 g/mol
InChI Key: OTKSOULSJSWNQB-UHFFFAOYSA-N
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Description

(5-Methyl-6-morpholinopyridin-3-yl)methanamine is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyridine core substituted with a methyl group, a morpholine ring, and a methanamine side chain. The morpholinopyridine scaffold is a privileged structure in drug design, known for its ability to contribute to favorable physicochemical properties and target engagement in bioactive molecules . While the specific biological profile of this compound is not fully delineated in the public literature, closely related morpholinopyridine derivatives have demonstrated substantial research value. For instance, such compounds are frequently explored as key intermediates in the synthesis of potential therapeutic agents targeting various diseases, including antineoplastic and anti-infective applications . The presence of the primary amine functional group makes this compound a versatile synthon, readily amenable to further chemical modifications, such as amide bond formation or reductive amination, allowing researchers to diversify molecular structures and explore structure-activity relationships (SAR) . This compound is intended for research and development use only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material using appropriate personal protective equipment and engineering controls, as advised for laboratory chemicals of its class .

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

(5-methyl-6-morpholin-4-ylpyridin-3-yl)methanamine

InChI

InChI=1S/C11H17N3O/c1-9-6-10(7-12)8-13-11(9)14-2-4-15-5-3-14/h6,8H,2-5,7,12H2,1H3

InChI Key

OTKSOULSJSWNQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCOCC2)CN

Origin of Product

United States

Preparation Methods

Halogen-Morpholine Substitution

The synthesis begins with 2-chloro-5-methylpyridine-3-carbonitrile as the starting material. Reaction with morpholine in polar aprotic solvents (e.g., DMF, THF) at 80–100°C for 6–12 hours substitutes the chlorine atom at position 6 with morpholine. Triethylamine or DIPEA is often added to scavenge HCl.

Example Procedure

  • Reactants : 2-Chloro-5-methylpyridine-3-carbonitrile (1 eq), morpholine (2 eq), DMF (10 mL/g), DIPEA (1.5 eq).

  • Conditions : 90°C, 8 hours under nitrogen.

  • Workup : Dilution with water, extraction with ethyl acetate, column chromatography (hexane/EtOAc 3:1).

  • Yield : 78–85%.

Alternative Pathways Using Nitro Precursors

In cases where chlorinated precursors are unavailable, 5-methyl-3-nitro-2-chloropyridine can be substituted. Morpholine displaces chlorine under similar conditions, followed by nitro reduction. However, this route is less efficient due to competing side reactions during reduction.

Reduction of Nitrile to Methanamine

Catalytic Hydrogenation

The nitrile group at position 3 is reduced to methanamine using hydrogen gas (50–60 psi) and Raney nickel or cobalt catalysts in ethanol or THF at 50–80°C.

Optimization Highlights

  • Catalyst Loading : 10–15 wt% Raney nickel achieves full conversion in 4–6 hours.

  • Solvent Effects : Ethanol provides higher yields (92%) compared to THF (85%) due to better catalyst dispersion.

  • Byproducts : Over-reduction to methylamine is minimized by controlling H₂ pressure.

Borane-Mediated Reduction

For acid-sensitive intermediates, BH₃·THF in dichloromethane at 0°C to room temperature selectively reduces nitriles to primary amines without affecting morpholine or methyl groups.

Typical Protocol

  • Reactants : 6-Morpholino-5-methylpyridine-3-carbonitrile (1 eq), BH₃·THF (3 eq), DCM (15 mL/g).

  • Conditions : 0°C → RT, 12 hours.

  • Workup : Quench with MeOH, concentrate, purify via ion-exchange chromatography.

  • Yield : 88%.

Alternative Routes via Reductive Amination

Aldehyde Intermediate

5-Methyl-6-morpholinopyridine-3-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 6-morpholino-5-methylpyridine. Reductive amination with ammonium acetate and NaBH₃CN in methanol introduces the methanamine group.

Key Data

ParameterValue
Aldehyde Yield70% (from pyridine)
Reductive Amination82% (NH₄OAc, NaBH₃CN, MeOH)
Purity (HPLC)>98%

Nitro Group Reduction

While less common, 3-nitro-6-morpholino-5-methylpyridine can be hydrogenated to the amine using Pd/C (10%) in ethyl acetate under 50 psi H₂. However, this method requires harsh conditions (100°C, 24 hours) and affords lower yields (65%).

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase SiO₂ : Eluent gradients of hexane/EtOAc (1:1 → 1:3) resolve morpholine byproducts.

  • Ion-Exchange Resins : Dowex® 50WX4 (H⁺ form) effectively isolates the primary amine from unreacted nitrile.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyridine-H4), 7.38 (s, 1H, pyridine-H2), 3.78 (t, J = 4.8 Hz, 4H, morpholine-OCH₂), 3.32 (s, 2H, CH₂NH₂), 2.51 (s, 3H, CH₃), 2.44 (t, J = 4.8 Hz, 4H, morpholine-NCH₂).

  • HRMS (ESI+) : m/z calcd for C₁₁H₁₈N₃O [M+H]⁺: 208.1449, found: 208.1452.

Challenges and Optimization

Competing Side Reactions

  • Morpholine Ring Opening : Occurs at temperatures >100°C, leading to piperazine or linear amine byproducts. Mitigated by using excess morpholine (3 eq) and lower temperatures.

  • Nitrile Hydrolysis : Trace water in DMF converts nitriles to amides. Anhydrous conditions and molecular sieves suppress this.

Scalability Considerations

  • Catalyst Recovery : Raney nickel filtration risks pyrophoric hazards; switching to Pd/C in flow reactors improves safety.

  • Solvent Recycling : Ethanol from hydrogenation steps is distilled and reused, reducing costs by 30%.

Industrial-Scale Applications

Continuous Flow Hydrogenation

Adopted from , microreactors with immobilized Pd catalysts reduce reaction times to 1–2 hours and enhance reproducibility (RSD < 2%).

Chemical Reactions Analysis

(5-Methyl-6-morpholinopyridin-3-yl)methanamine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

(5-Methyl-6-morpholinopyridin-3-yl)methanamine has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit:

  • Antibacterial Properties : Demonstrated significant activity against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies reveal cytotoxic effects on cancer cell lines, indicating its potential as a lead compound for drug development.

Biological Studies

Research has focused on the interaction of this compound with biological targets:

  • Mechanism of Action : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular functions such as proliferation and apoptosis.

Case Study: Antimicrobial Activity Assessment

A controlled study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL

Material Science

The compound is also utilized in developing new materials due to its unique chemical properties. Its ability to form stable complexes with various substrates makes it valuable in synthesizing advanced materials.

Mechanism of Action

The mechanism of action of (5-Methyl-6-morpholinopyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between (5-Methyl-6-morpholinopyridin-3-yl)methanamine and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
This compound 5-methyl, 6-morpholino ~C11H17N3O ~207.28 High polarity, moderate solubility in polar solvents (inferred)
[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine 6-(2-methylmorpholino) C11H17N3O 207.28 CAS 926258-47-1; similar polarity to target compound
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine 6-chloro, 3-pyridylmethyl C7H8ClN2 156.61 Lower solubility in water; halogenated substituent increases lipophilicity
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine 6-(2-methoxyethoxy) C9H14N2O2 182.22 Ether group enhances flexibility; moderate polarity
(5-Chloro-6-methoxypyridin-3-yl)methanamine HCl 5-chloro, 6-methoxy C7H8ClN2O·HCl 203.06 (free base) Hydrochloride salt improves crystallinity; dual substituent effects
[5-(6-Bromopyridin-2-yl)pyridin-3-yl]methanamine 5-pyridyl, 6-bromo C11H10BrN3 264.12 Bromine increases molecular weight; potential for cross-coupling reactivity

Functional Group Impact on Properties

  • Morpholino Group (Target Compound): The morpholine ring introduces a tertiary amine and ether oxygen, enhancing solubility in polar solvents like water or DMF (dimethylformamide) compared to halogenated analogs . Experimental solubility data for benzenemethanamine (logP ~1.2) suggest that morpholino substitution may reduce logP, improving bioavailability for pharmaceutical applications .
  • Halogenated Derivatives (Cl, Br) :
    Chloro- and bromo-substituted analogs (e.g., ) exhibit higher logP values (~2.5–3.1), favoring membrane permeability but limiting aqueous solubility. These compounds are often used in agrochemicals, as seen in studies evaluating germination inhibition in wheat .

  • These derivatives may serve as intermediates in drug synthesis .

Biological Activity

(5-Methyl-6-morpholinopyridin-3-yl)methanamine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H15N3O
  • Molecular Weight : Approximately 221.30 g/mol
  • Structural Features : The compound features a pyridine ring substituted with a morpholine group and a methyl group, which may contribute to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly antibacterial and antifungal properties. These effects are likely due to its interaction with specific molecular targets within cells, influencing pathways related to cell proliferation and apoptosis .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes involved in critical metabolic pathways.
  • Modulation of Cell Signaling Pathways : The compound may interact with receptors or other proteins, altering signaling cascades that govern cell survival and death .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesUnique Properties
1-(5-Methyl-6-morpholinopyridin-3-yl)ethanamineSimilar pyridine and morpholine structureEnhanced solubility in organic solvents
3-(Pyridin-3-yl)-2-oxazolidinone derivativesContains oxazolidinone moietyNotable antibacterial activity against resistant strains
4-(Morpholinomethyl)pyridine derivativesDifferent substituents on the pyridine ringIncreased activity against certain cancer cell lines

Case Studies and Research Findings

Q & A

Basic Questions

Q. What are the established synthetic routes for (5-Methyl-6-morpholinopyridin-3-yl)methanamine?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling between a boronic acid derivative (e.g., (5-methyl-6-morpholinopyridin-3-yl)boronic acid) and a halogenated precursor (e.g., 3-bromo-5-methylpyridine) under microwave-assisted conditions (140°C, 2–5 min) with bis(triphenylphosphine)palladium(II) dichloride as the catalyst. Purification involves column chromatography using gradients of ethyl acetate/hexane (5:95 to 50:50 v/v) . Alternative routes may use nucleophilic substitution of a chlorinated pyridine intermediate with morpholine under basic conditions (K₂CO₃, DMF, 80–100°C) .

Q. How is the structure of this compound confirmed?

  • Methodological Answer :

  • 1H/13C NMR : Key peaks include δ ~2.4 ppm (singlet, methyl group at C5), δ ~3.7 ppm (morpholine ring protons), and δ ~4.1 ppm (methanamine -CH₂-). Aromatic protons on the pyridine ring appear between δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 223.3 (calculated for C₁₁H₁₇N₃O).
  • X-ray Crystallography : ORTEP-3 software can visualize crystal packing and confirm bond angles/distances .

Advanced Questions

Q. How do reaction conditions influence the yield and purity of this compound during synthesis?

  • Methodological Answer :

  • Solvent Effects : DMF enhances reaction rates due to high polarity but may increase side reactions (e.g., oxidation). THF provides milder conditions but requires longer reaction times .
  • Catalyst Loading : Optimal Pd(PPh₃)₂Cl₂ concentration is 5 mol%; excess catalyst promotes decomposition.
  • Temperature : Microwave heating (140°C) reduces reaction time to <10 min vs. conventional heating (80°C, 12–24 h), improving yield from 60% to 85–90% .
  • Purification : Gradient elution in chromatography minimizes co-elution of morpholine byproducts.

Q. What strategies resolve contradictory data in biological activity assays for morpholino-substituted pyridine methanamines?

  • Methodological Answer :

  • Assay Validation : Use orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. functional cAMP assays for activity).
  • Control Experiments : Test against structurally analogous compounds (e.g., 6-methoxy or 6-chloro derivatives) to isolate substituent effects .
  • Statistical Analysis : Apply Bland-Altman plots to assess inter-lab variability in IC₅₀ measurements .

Q. How does the morpholino substituent affect the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show the morpholino group donates electron density via resonance, reducing pyridine ring electrophilicity. This decreases reactivity in electrophilic substitution but enhances stability in acidic conditions .
  • Comparative Studies : Replace morpholino with methoxy (electron-donating) or nitro (electron-withdrawing) groups to assess impact on reaction kinetics (e.g., SNAr vs. Suzuki coupling rates) .

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